APN-Amine HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APN-Amine HCl typically involves the reaction of 4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)benzaldehyde with propiolonitrile in the presence of a suitable catalyst. The reaction conditions often include a basic medium to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
APN-Amine HCl undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amino group readily reacts with activated carboxylic acids (e.g., NHS-esters) in basic conditions to produce stable amide bonds.
Coupling Reactions: The APN group can be used for coupling with free thiols, such as labeling free cysteines in proteins.
Common Reagents and Conditions
Reagents: NHS-esters, activated carboxylic acids, free thiols.
Conditions: Mild reaction conditions in biological media, typically at room temperature.
Major Products
The major products formed from these reactions are stable amide bonds and labeled proteins, which are crucial for various biochemical applications .
Scientific Research Applications
APN-Amine HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker for thiol-to-carboxyl coupling, facilitating the synthesis of complex molecules.
Biology: Employed in protein labeling, particularly for labeling free cysteines in proteins.
Industry: Applied in the production of polymers and other materials requiring precise molecular coupling.
Mechanism of Action
The mechanism of action of APN-Amine HCl involves the formation of stable amide bonds through nucleophilic substitution. The amino group reacts with activated carboxylic acids in basic conditions, while the APN group couples with free thiols. This dual functionality allows for high selectivity and efficiency in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
APN-Maleimide: Another bifunctional crosslinker used for thiol-to-carboxyl coupling.
TCO-amine HCl salt: Used for similar coupling reactions but with different selectivity and reaction conditions.
1-(2-Aminoethyl)maleimide hydrochloride: Utilized in similar applications but with variations in molecular structure and reactivity.
Uniqueness
APN-Amine HCl stands out due to its high selectivity in biological media and mild reaction conditions, making it particularly suitable for sensitive biochemical applications. Its ability to form stable amide bonds and label free cysteines in proteins adds to its versatility and effectiveness in various scientific and industrial fields .
Properties
Molecular Formula |
C12H10ClN5 |
---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
3-[4-[4-(aminomethyl)triazol-1-yl]phenyl]prop-2-ynenitrile;hydrochloride |
InChI |
InChI=1S/C12H9N5.ClH/c13-7-1-2-10-3-5-12(6-4-10)17-9-11(8-14)15-16-17;/h3-6,9H,8,14H2;1H |
InChI Key |
JZGAUVVBWJHLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)N2C=C(N=N2)CN.Cl |
Origin of Product |
United States |
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